molecular formula C7H7F3N2O B1409260 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine CAS No. 1227603-09-9

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1409260
CAS RN: 1227603-09-9
M. Wt: 192.14 g/mol
InChI Key: RYBONBXERNXXAN-UHFFFAOYSA-N
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Description

“3-Methoxy-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1227603-09-9. It has a molecular weight of 192.14 . The IUPAC name for this compound is 3-methoxy-5-(trifluoromethyl)-2-pyridinylamine .


Molecular Structure Analysis

The InChI code for “3-Methoxy-5-(trifluoromethyl)pyridin-2-amine” is 1S/C7H7F3N2O/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Pharmacology

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine: is a compound that has been explored for its potential use in pharmacology. It’s known to be a building block in the synthesis of various pharmacologically active molecules. For instance, it has been mentioned in the context of synthesizing compounds that act as CGRP receptor antagonists , which are relevant in the treatment of conditions like migraines.

Material Science

In material science, this compound’s derivatives are used due to the unique properties imparted by the trifluoromethyl group. These properties include increased thermal stability and chemical resistance, making them suitable for creating advanced materials for various applications, including electronics and coatings .

Chemical Synthesis

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine: serves as a versatile intermediate in chemical synthesis. It’s particularly valuable in constructing complex molecules due to the reactivity of the amine group and the electron-withdrawing effect of the trifluoromethyl group, which can influence the selectivity and rate of chemical reactions .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .

Biochemistry

The trifluoromethyl group is a common moiety in bioactive compounds, and 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine could be utilized in biochemical research to study the interaction of fluorinated compounds with biological systems. It may also be used in the design of enzyme inhibitors or receptor ligands due to its structural similarity to biologically relevant pyridines .

Environmental Science

Compounds with the trifluoromethyl group, such as 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine , are often studied for their environmental impact due to the persistence and bioaccumulation potential of fluorinated compounds. Research in this area could focus on the degradation pathways and environmental fate of such substances .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of “3-Methoxy-5-(trifluoromethyl)pyridin-2-amine” and similar compounds are promising. Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBONBXERNXXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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